N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide
Description
N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a cycloheptyl group attached to the amide nitrogen and a 1H-tetrazole ring at the para position of the benzamide core. While direct pharmacological data for this compound are absent in the provided evidence, structurally related benzamides are explored for enzyme inhibition (e.g., histone acetyltransferase (HAT) inhibitors in ) and receptor antagonism (e.g., EP2 antagonists in ) .
Properties
IUPAC Name |
N-cycloheptyl-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(17-13-5-3-1-2-4-6-13)12-7-9-14(10-8-12)20-11-16-18-19-20/h7-11,13H,1-6H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRTHVBWMGFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Benzamide Core: The tetrazole ring is then attached to a benzamide core through a nucleophilic substitution reaction.
Introduction of the Cycloheptyl Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: The compound can also be reduced, especially at the benzamide core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the benzamide core.
Substitution: Substituted derivatives at various positions on the molecule.
Scientific Research Applications
Scientific Research Applications
N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide has several applications across different scientific domains:
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in:
- Antimicrobial Activity : Compounds with tetrazole structures have shown promise as antimicrobial agents. This compound may exhibit similar properties by inhibiting bacterial growth through interference with essential cellular processes .
- Anticancer Properties : Research indicates that tetrazole-containing compounds can induce apoptosis in cancer cells. This compound may be investigated for its ability to inhibit key regulatory pathways involved in cancer progression .
Biological Studies
The compound's structural characteristics allow it to interact with various biological targets:
- Enzyme Inhibition : The tetrazole moiety can modulate enzyme activity, making it a candidate for studies on enzyme inhibitors, particularly those involved in metabolic pathways.
- Receptor Binding : this compound may act on G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. This interaction can lead to insights into drug design for conditions like pain and inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and related compounds:
Anticancer Studies
Research has shown that benzamide derivatives can significantly enhance antitumor activity. For instance, modifications to similar compounds have led to increased efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Research
In studies assessing antimicrobial properties, compounds similar to this compound demonstrated effective inhibition of pathogenic microorganisms. These findings suggest that this compound could be developed into a viable antimicrobial agent .
Mechanism of Action
The mechanism by which N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide exerts its effects is primarily through its interaction with biological targets. The tetrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The cycloheptyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide with key analogs from the evidence, focusing on substituents, molecular properties, and bioactivity:
Key Observations
Substituent Hydrophobicity: The cycloheptyl group in the target compound is bulkier and more hydrophobic than the 4-chlorophenyl group in or the carboxyphenyl groups in . This may improve lipid solubility and passive diffusion across biological membranes.
Bioisosteric Effects :
- The tetrazole ring (pKa ~4.9) serves as a carboxylate surrogate, enhancing metabolic stability compared to carboxylic acid-containing analogs (e.g., compounds in ). This substitution is critical in drugs like losartan, where tetrazole improves oral bioavailability .
Activity Trends: While direct activity data for the target compound are lacking, highlights that acyl chain length and substituent position (e.g., 3- vs. 4-carboxyphenyl) influence HAT inhibition. For instance, 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) outperformed anacardic acid (68%), suggesting that bulky substituents enhance activity . By analogy, the cycloheptyl group in the target compound may similarly optimize enzyme binding.
Molecular Weight Considerations: TG7-159 (MW 358) exceeds typical thresholds for oral bioavailability (Rule of Five). The target compound’s MW is likely lower (cycloheptyl: C7H13 vs.
Research Implications and Limitations
- Synthetic Feasibility : and describe benzamide synthesis via amide coupling and spectral characterization, suggesting viable routes for the target compound .
- Data Gaps: No direct pharmacological or physicochemical data (e.g., solubility, logP) are available for the target compound, limiting mechanistic insights.
Biological Activity
N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of tetrazole derivatives, which are known for their ability to interact with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzamide core with a cycloheptyl group and a tetrazole moiety. The tetrazole ring enhances the compound's ability to mimic carboxylic acids, facilitating interactions with various enzymes and receptors.
Target Interactions
This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The tetrazole ring allows it to bind effectively to active sites of target proteins, influencing their activity.
Biochemical Pathways
The inhibition of specific enzymes, such as phospholipase A2 (PLA2), has been documented. PLA2 plays a critical role in lipid metabolism and inflammatory processes. Inhibition of this enzyme can lead to reduced inflammation and altered lipid profiles, making it a target for anti-inflammatory therapies .
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Compounds containing tetrazole rings have shown potential antimicrobial properties. Research indicates that this compound may exhibit similar effects, potentially serving as a lead compound for developing new antibiotics.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : this compound has demonstrated the ability to inhibit various enzymes linked to disease processes, including those involved in metabolic disorders and cancer .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
